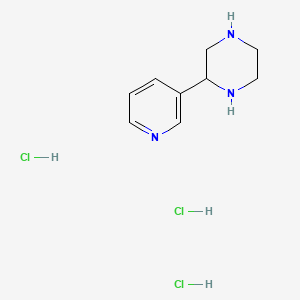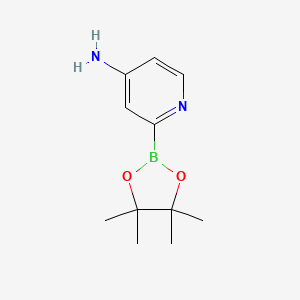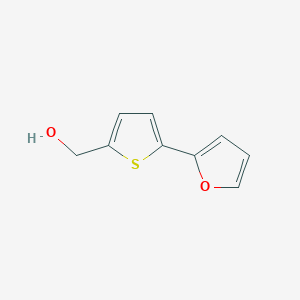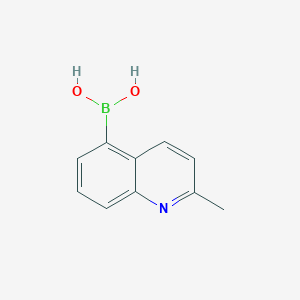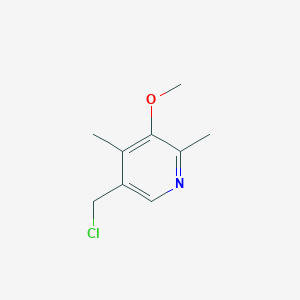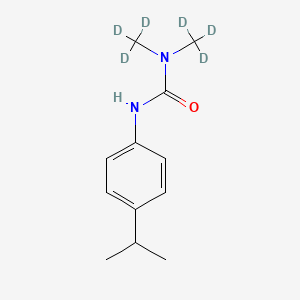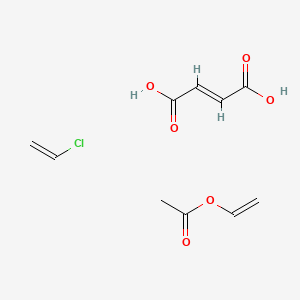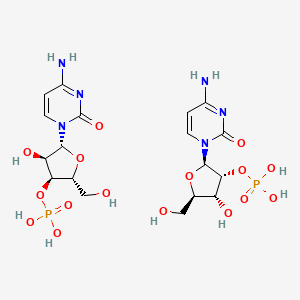
Cytidine-2'(3')-monophosphoric acid
Descripción general
Descripción
Cytidine-2’(3’)-monophosphoric acid, also known as Cytidine 2′:3′-cyclic monophosphate, is a cytidine nucleotide containing a pyrophosphate group esterified to C2 and C3(cyclic) of the sugar moiety . It is used as a model substrate for kinetic analysis of various ribonucleases, especially ribonuclease A .
Molecular Structure Analysis
The molecular formula of Cytidine-2’(3’)-monophosphoric acid is C9H14N3O8P . The molecular weight is 323.20 g/mol .
Physical And Chemical Properties Analysis
Cytidine-2’(3’)-monophosphoric acid is a solid substance . It is soluble in water . The storage temperature is -20°C .
Aplicaciones Científicas De Investigación
Biomedical Research and Diagnostics
Cytidine-2'(3')-monophosphoric acid plays a crucial role in biomedical research and diagnostics. For instance, it is utilized in the development of time-resolved fluorescent detection systems for biological molecules like cysteine and histidine, which are significant in numerous biological activities. Such systems have potential applications in diagnosing diseases like Alzheimer's and cardiovascular disorders (Xue et al., 2016).
Glycobiology Research
In glycobiology, cytidine monophosphate activated sialic acids (CMP-Sias), which include derivatives of Cytidine-2'(3')-monophosphoric acid, are vital. They are used to probe glycans, detect sialylation defects at the cell surface, and study sialyltransferase activities. However, these compounds are unstable and difficult to obtain, thus research into their efficient preparation is ongoing, which is crucial for advancing the field of glycobiology (Gilormini et al., 2016).
Material Science
Cytidine monophosphate, a related compound, has been used in material science research, particularly in the encapsulation of biological molecules using inorganic/organic hybrid materials. Such research has implications for developing new materials with specific biological functions (Westreich et al., 2004).
Biochemical Research
Research in biochemistry has also benefited from Cytidine-2'(3')-monophosphoric acid and its derivatives. Studies include understanding the interaction of cytidine monophosphate with metal surfaces, which has implications for bio-sensing and bio-interfaces (Doneux & Fojt, 2009).
Pharmaceutical Applications
In pharmaceutical research, Cytidine-2'(3')-monophosphoric acid derivatives are explored for their potential in producing antiviral and anticancer drugs. Understanding the metabolic pathways and improving the synthesis of cytidine is crucial for the development of such therapeutic agents (Liu et al., 2022).
Nucleic Acid Chemistry
The compound and its derivatives play a significant role in nucleic acid chemistry, including the development of fluorescent probes for DNA detection. This has applications in nonradioactive detection methods in genetics and molecular biology research (Misra et al., 2004).
Safety And Hazards
Cytidine-2’(3’)-monophosphoric acid is not classified as a hazardous substance according to the Globally Harmonized System (GHS) . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water . In case of eye contact, rinse out with plenty of water . If swallowed, make the victim drink water and consult a doctor if feeling unwell .
Direcciones Futuras
Cytidine-2’(3’)-monophosphoric acid forms a hidden layer of the transcriptome, which is infrequently recognized and characterized . Despite its invisibility in RNA-seq data, increasing evidence indicates that they are not accumulated simply as non-functional degradation products; rather, they have physiological roles in various biological processes . This suggests the need for further investigation into cP-RNA biology .
Propiedades
IUPAC Name |
[(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-6(14)7(4(3-13)19-8)20-21(16,17)18;10-5-1-2-12(9(15)11-5)8-7(20-21(16,17)18)6(14)4(3-13)19-8/h2*1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t2*4-,6-,7-,8-/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZXBLYFKPSDKQ-SGOXFDQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)O)O.C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O.C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O16P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583515 | |
| Record name | 2'-Cytidylic acid--3'-cytidylic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cytidine-2',3'-monophosphoric acid | |
CAS RN |
27214-06-8 | |
| Record name | 2'-Cytidylic acid--3'-cytidylic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




